4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide 4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 922938-11-2
VCID: VC4173801
InChI: InChI=1S/C28H30N4O3S2/c1-20-17-25-26(18-21(20)2)36-28(30-25)32(19-23-9-5-6-14-29-23)27(33)22-10-12-24(13-11-22)37(34,35)31-15-7-3-4-8-16-31/h5-6,9-14,17-18H,3-4,7-8,15-16,19H2,1-2H3
SMILES: CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5
Molecular Formula: C28H30N4O3S2
Molecular Weight: 534.69

4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

CAS No.: 922938-11-2

Cat. No.: VC4173801

Molecular Formula: C28H30N4O3S2

Molecular Weight: 534.69

* For research use only. Not for human or veterinary use.

4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide - 922938-11-2

Specification

CAS No. 922938-11-2
Molecular Formula C28H30N4O3S2
Molecular Weight 534.69
IUPAC Name 4-(azepan-1-ylsulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Standard InChI InChI=1S/C28H30N4O3S2/c1-20-17-25-26(18-21(20)2)36-28(30-25)32(19-23-9-5-6-14-29-23)27(33)22-10-12-24(13-11-22)37(34,35)31-15-7-3-4-8-16-31/h5-6,9-14,17-18H,3-4,7-8,15-16,19H2,1-2H3
Standard InChI Key BGTNTOCPYBTVNL-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5

Introduction

4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure, incorporating an azepan sulfonamide group, a benzo[d]thiazole moiety, and a pyridine ring, which are often associated with significant biological activity.

Synthesis of 4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

The synthesis of this compound typically involves multiple steps, requiring precise conditions such as controlled temperature and specific solvents like dimethylformamide (DMF) or dichloromethane (DCM). Catalysts may also be used to enhance reaction yields and selectivity. The synthesis process involves the formation of key intermediates and the final coupling reactions to assemble the complex structure.

StepReaction ConditionsReagents
1. Formation of azepan-1-ylsulfonyl intermediateDMF, room temperatureAzepane, sulfonyl chloride
2. Synthesis of benzo[d]thiazol-2-yl intermediateDCM, reflux5,6-Dimethylbenzo[d]thiazol-2-amine
3. Coupling with pyridin-2-ylmethyl groupDMF, 50°CPyridin-2-ylmethylamine

Potential Applications

This compound is of interest in medicinal chemistry due to its potential interactions with biological targets such as enzymes or receptors. The sulfonamide group may mimic natural substrates or inhibitors, allowing it to bind effectively to these targets. In vitro studies would be crucial to determine its binding affinities and inhibition constants, which characterize its pharmacological profile.

Potential ApplicationMechanism
Enzyme InhibitionBinding to specific enzymes, potentially modulating disease pathways.
Receptor InteractionInteraction with receptors involved in various physiological processes.

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